2-(1H-imidazol-1-yl)acetonitrile
Description
Properties
IUPAC Name |
2-imidazol-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGCVVBPGQJSPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472977 | |
| Record name | (1H-Imidazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98873-55-3 | |
| Record name | (1H-Imidazol-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Imidazolyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, imidazole reacts with chloroacetonitrile in the presence of a base such as potassium carbonate (KCO) or sodium hydride (NaH). The base deprotonates the imidazole, enhancing its nucleophilicity and enabling an S2 attack on the chloroacetonitrile. The reaction is commonly conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 60–100°C.
Example Protocol
Optimization Insights
The choice of base significantly impacts yield. Bulkier bases like triethylamine may sterically hinder the reaction, whereas KCO provides optimal deprotonation without side reactions. Solvent selection also plays a role: DMF enhances solubility but may require higher temperatures, while THF offers milder conditions at the expense of slower kinetics.
Condensation Reactions with Cyanoacetic Acid Derivatives
Alternative routes involve condensation between imidazole and cyanoacetic acid derivatives, such as ethyl cyanoacetate. This method is inspired by analogous syntheses of benzimidazole derivatives.
Thermal Cyclocondensation
Heating imidazole with ethyl cyanoacetate under reflux conditions promotes a condensation-cyclization sequence. While this approach is less direct than alkylation, it avoids the use of halogenated reagents.
Example Protocol
Acid-Catalyzed Modifications
Patent CN105541813A describes the use of acid salts to stabilize imidazole acetonitrile derivatives. While the focus is on post-synthesis modifications, this principle can be applied to enhance the stability of intermediates during condensation. For instance, adding catalytic HCl accelerates imine formation, improving cyclization efficiency.
Halogenation strategies, though primarily used for substituted imidazoles, offer indirect pathways to this compound. Patent CN106674121A details the halogenation of imidazole followed by cyano group introduction.
Two-Step Halogenation-Cyanation
-
Halogenation : Imidazole is treated with iodine or bromine in the presence of KOH to form 4-halo-1H-imidazole.
-
Cyanation : The halogen substituent is displaced via nucleophilic substitution using sodium cyanide (NaCN) or potassium cyanide (KCN).
Example Protocol
-
Step 1 : Imidazole (1 mol), I (1.2 mol), KOH (1.5 mol) in water at 80°C for 4 hours.
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Step 2 : 4-Iodoimidazole (1 mol), NaCN (2 mol) in DMSO at 120°C for 6 hours.
Comparative Analysis of Synthetic Methods
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Dimethindene undergoes various chemical reactions, including:
Oxidation: Dimethindene can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the structure of dimethindene, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the indene moiety, can lead to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethindene has a wide range of scientific research applications:
Chemistry: Used as a model compound in the development of green synthesis methods and stability-indicating assays
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: Widely used in the treatment of allergic conditions, such as hay fever, urticaria, and pruritus.
Industry: Employed in the formulation of topical creams and oral medications for allergy relief.
Mechanism of Action
Dimethindene acts as a selective histamine H1 antagonist, binding to the histamine H1 receptor and blocking the action of endogenous histamine. This leads to temporary relief of symptoms associated with allergic reactions, such as itching and inflammation . Additionally, dimethindene exhibits anticholinergic properties by antagonizing M2 receptors .
Comparison with Similar Compounds
Benzimidazole Derivatives
- 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile (5d) :
- 1H NMR (CDCl₃) : δ 7.87 (m, 1H), 7.46 (m, 2H), 5.26 (s, 2H).
- HRMS: [M+H]+ 237.0756 (calc. 237.0760). Applications: Potential intermediate in antitumor or antimicrobial agents due to bromine’s reactivity .
- Methyl 5-(2-Amino-1H-benzimidazol-2-yl)acetonitrile: Synthesis: Achieved via cyclization and crystallization (93% purity, m.p. 119–120°C) . Key Data:
- IR : ν 2220 cm⁻¹ (C≡N stretch).
- MS : [M+H]+ 229.1.
Phenyl-Substituted Derivatives
- 2-[4-(1H-Imidazol-1-yl)phenyl]acetonitrile :
SMILES : C1=CC(=CC=C1CC#N)N2C=CN=C2.
- 2-(4-Bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile: Synthesis: Customizable via Buchwald-Hartwig coupling (purity >90%) . Key Data:
- Molecular Weight : 367.25 g/mol.
- Formula : C₁₈H₁₅BrN₄.
Trifluoromethyl and Ethanone Derivatives
- 2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone (9f): Synthesis: Alkylation of 2-bromo-4′-trifluoromethylacetophenone with imidazole in acetonitrile . Key Data:
- Yield : ~70–80% (estimated).
Physicochemical and Functional Comparisons
Research Findings and Trends
- Coordination Chemistry : this compound derivatives serve as ligands for Fe(II) complexes, where substituents (e.g., trifluoromethyl or bromine) modulate photophysical properties. For example, tripodal pyridylimidazolium ligands derived from this scaffold exhibit tunable excited-state lifetimes .
- Polymer Science : Vinyl 2-(1H-imidazol-1-yl)acetate (a derivative) undergoes radical polymerization to form proton-conductive membranes, highlighting its utility in materials science .
- Pharmaceuticals : Brominated and trifluoromethyl derivatives show enhanced bioactivity, likely due to improved lipophilicity and target binding .
Biological Activity
2-(1H-imidazol-1-yl)acetonitrile is a compound characterized by the presence of an imidazole ring, which is known for its diverse biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₅H₈N₃
- Molecular Weight : Approximately 112.14 g/mol
- Structure : The compound consists of an imidazole ring attached to an acetonitrile group, influencing its reactivity and biological interactions.
Biological Activities
Compounds containing imidazole rings are recognized for their significant pharmacological properties, including:
- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit potent antimicrobial effects against various pathogens. For instance, derivatives have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa .
- Antiproliferative Effects : Research has demonstrated that this compound and its derivatives can inhibit the growth of cancer cells. For example, a related compound exhibited antiproliferative activity comparable to sorafenib in vitro .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on eukaryotic cells. In vitro assays using L929 mouse fibroblast cell lines showed varying levels of cytotoxicity depending on the structural modifications of the imidazole ring .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Imidazole derivatives often act as inhibitors of key enzymes involved in cellular processes. For example, they may inhibit bacterial enzymes critical for cell wall synthesis or metabolic pathways.
- Interaction with DNA/RNA : Some studies suggest that imidazole-containing compounds can intercalate into DNA or RNA structures, disrupting normal cellular functions and leading to apoptosis in cancer cells .
Antimicrobial Activity
A study conducted by Foroumadi et al. (2020) highlighted the effectiveness of imidazole derivatives against Helicobacter pylori, a bacterium associated with gastric ulcers. The research found that specific structural modifications enhanced antibacterial activity, demonstrating the importance of molecular design in developing effective antimicrobials .
Antiproliferative Studies
In a comparative analysis of various imidazole derivatives, one study reported that certain compounds exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin. This suggests potential for further development as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Contains an imidazole ring | Exhibits diverse biological activities |
| 2-(5-methyl-1H-imidazol-1-yl)acetonitrile | Methyl substitution at position 5 | Potentially different biological profiles |
| 2-(benzimidazol-1-yl)acetonitrile | Fused benzene ring | Enhanced stability and bioactivity |
| 2-(thiazol-2-yl)acetonitrile | Contains a thiazole ring | Different reactivity profile due to sulfur presence |
Q & A
Basic: What are the optimal synthetic routes for 2-(1H-imidazol-1-yl)acetonitrile?
Answer:
The synthesis typically involves nucleophilic substitution between imidazole and a halogenated acetonitrile derivative. A copper-catalyzed Ullmann-type coupling under inert atmosphere is effective:
- Reagents: Chloroacetonitrile (or bromo derivative), 1H-imidazole, CuCl (10 mol%), K₂CO₃ (2.2 eq.), DMF solvent .
- Conditions: Reaction at 120°C for 24 hours under argon, followed by purification via reversed-phase HPLC (acetonitrile/water with 0.05% formic acid) .
- Yield Optimization: Substituting DMF with polar aprotic solvents like acetonitrile may reduce side reactions.
Basic: Which spectroscopic methods are recommended for characterizing this compound?
Answer:
- ¹H/¹³C NMR: The acetonitrile proton appears as a singlet (δ ~3.8–4.2 ppm), while imidazole protons resonate between δ 7.0–8.5 ppm. Carbon signals for the nitrile group are observed at ~115–120 ppm .
- IR Spectroscopy: A sharp peak at ~2214–2250 cm⁻¹ confirms the nitrile group .
- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₅H₅N₃ (m/z 108.06) .
Advanced: How can this compound be utilized in multi-component reactions to synthesize heterocycles?
Answer:
this compound acts as a nitrile donor in Knoevenagel condensations:
- Procedure: React with bis-aldehydes and malononitrile in ethanol, catalyzed by piperidine (2 eq.), under reflux for 2 hours. Isolate products via recrystallization (e.g., EtOH or DMF) .
- Example: Synthesis of bis(benzoimidazo[1,2-a]pyridines) involves sequential cyclization, confirmed by ¹H NMR tracking of imidazole proton shifts .
Advanced: How should researchers address contradictions in reported reaction yields or conditions?
Answer:
Discrepancies in yields (e.g., 70% vs. 90%) may arise from:
- Catalyst Loading: Copper(I) vs. copper(II) catalysts impact reaction efficiency .
- Solvent Polarity: DMF enhances nucleophilicity but may degrade nitrile groups at high temperatures; acetonitrile is a safer alternative .
- Workflow Adjustments: Optimize reaction time (12–48 hours) and temperature (80–120°C) via TLC monitoring .
Advanced: What analytical strategies ensure purity in pharmaceutical impurity studies?
Answer:
- HPLC: Use a C18 column with a gradient of 5–90% acetonitrile in water (0.05% FA) to resolve nitrile-containing impurities .
- Elemental Analysis: Confirm C/N ratios (e.g., C₅H₅N₃ requires C: 55.55%, H: 4.67%, N: 39.78%) .
- XRD: Recrystallize from acetonitrile/diethyl ether (1:4 v/v) to obtain single crystals for SHELX-refined structures .
Advanced: How does stereochemistry influence biological activity in derivatives?
Answer:
- Enantiomer Separation: Chiral HPLC (e.g., amylose-based columns) isolates levorotatory enantiomers, which show enhanced antifungal activity against Candida spp. compared to racemic mixtures .
- Structural Modifications: Introducing hydrophobic substituents (e.g., biphenyl esters) improves membrane permeability, as seen in derivatives with 2-(imidazolyl)ethanol backbones .
Advanced: What challenges arise in crystallizing this compound?
Answer:
- Crystal Packing: The nitrile group’s linear geometry disrupts lattice formation. Use mixed solvents (e.g., acetonitrile/ether) to slow crystallization .
- Refinement: SHELXL software resolves disorder in imidazole rings; H atoms are placed in calculated positions with riding models (Uiso = 1.2Ueq) .
Advanced: How can structure-activity relationships guide the design of antifungal derivatives?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
